4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound that features a trifluoromethyl group, a benzylthio group, and a benzofuro[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is suggested that similar compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound may affect several biochemical pathways. It is suggested that the compound may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may be involved in the regulation of inflammatory responses.
Result of Action
The compound may have significant molecular and cellular effects. It has been suggested that similar compounds can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzofuran and a suitable pyrimidine derivative.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) with a thiol group on the benzofuro[3,2-d]pyrimidine core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: A related compound with a similar trifluoromethyl group but different functional groups.
3-(Trifluoromethyl)benzyl bromide: Another similar compound with the trifluoromethyl group in a different position.
Benzofuro[3,2-d]pyrimidine derivatives: Various derivatives of the benzofuro[3,2-d]pyrimidine core with different substituents.
Uniqueness
4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to the combination of its trifluoromethyl group, benzylthio group, and benzofuro[3,2-d]pyrimidine core. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2OS/c19-18(20,21)12-5-3-4-11(8-12)9-25-17-16-15(22-10-23-17)13-6-1-2-7-14(13)24-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWYORBEYQCAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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